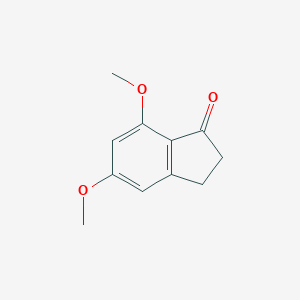

5,7-Dimethoxyindan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-8-5-7-3-4-9(12)11(7)10(6-8)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTCXTRHEQUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402492 | |

| Record name | 5,7-Dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-87-5 | |

| Record name | 5,7-Dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIMETHOXYINDAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5,7-Dimethoxyindan-1-one (CAS Number 880-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyindan-1-one is a substituted indanone, a class of organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring. The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited in publicly available literature, and some data may be extrapolated from its close isomer, 5,6-dimethoxy-1-indanone.

| Property | Value | Reference |

| CAS Number | 880-87-5 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 118-120 °C (for isomer 5,6-dimethoxy-1-indanone) | [3] |

| Boiling Point | 139 °C / 2 mmHg (for isomer 5,6-dimethoxy-1-indanone) | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (for isomer 5,6-dimethoxy-1-indanone) | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, and the protons of the two methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the ring, and the methoxy carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).

Synthesis of this compound

The synthesis of substituted indanones can be achieved through various synthetic routes.[2][4] A common and effective method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of substituted indanones, which can be adapted for this compound starting from 3-(3,5-dimethoxyphenyl)propanoic acid.

Step 1: Preparation of 3-(3,5-dimethoxyphenyl)propanoic acid

This precursor can be synthesized from 3,5-dimethoxybenzaldehyde through a series of reactions, including a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon chain, followed by reduction of the double bond and hydrolysis of the resulting ester.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: 3-(3,5-dimethoxyphenyl)propanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to form the corresponding acid chloride. The reaction is usually carried out at room temperature or with gentle heating.

-

Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is added to the reaction mixture, usually at a low temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce, the indanone core is a key pharmacophore in numerous biologically active compounds. The primary interest in this particular isomer lies in its role as a key intermediate in the synthesis of pharmaceuticals and research chemicals.

Intermediate in Drug Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted indanones are precursors to compounds investigated for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .[1][2][4]

Precursor to Biologically Active Molecules

The chemical structure of this compound allows for further functionalization at various positions, leading to a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities. For example, the related compound 5,6-dimethoxy-1-indanone is a known impurity and intermediate in the synthesis of Donepezil , a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3]

Future Research Directions

The full potential of this compound as a scaffold in drug discovery remains to be explored. Future research should focus on:

-

Detailed Biological Evaluation: In-depth in vitro and in vivo studies are needed to elucidate the specific biological activities of this compound itself.

-

Mechanism of Action Studies: For any identified biological activity, further research into the underlying mechanism of action and potential signaling pathways involved is crucial.

-

Synthesis of Novel Derivatives: The synthesis and screening of a focused library of derivatives could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological data on this specific isomer is limited, its structural relationship to a class of compounds with diverse and potent biological activities makes it a promising starting point for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and encourages further investigation into the properties and applications of this intriguing molecule.

References

A Technical Guide to the Physicochemical Properties of 5,7-Dimethoxyindan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5,7-Dimethoxyindan-1-one. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the therapeutic potential of this indanone derivative.

Core Physicochemical Properties

This compound is a substituted indanone, a class of compounds recognized for their diverse biological activities. The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A summary of the available physicochemical data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 880-87-5 | [1] |

| IUPAC Name | 5,7-dimethoxy-2,3-dihydroinden-1-one | N/A |

| Melting Point | Data not available. The related isomer, 5,6-Dimethoxy-1-indanone, has a melting point of 117-121°C. | [2] |

| Boiling Point | Data not available. | N/A |

| Solubility | Specific data not available. Structurally related indanones exhibit slight solubility in chloroform and methanol. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

An effective method for the preparation of this compound has been reported with excellent yield.

Reaction:

A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100°C for 2 hours. This process results in the intramolecular cyclization to yield 5,7-dimethoxy-1-indanone.

Protocol:

-

Combine diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to 100°C in an oil bath.

-

Stir the reaction mixture vigorously for 2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain 5,7-dimethoxy-1-indanone.

Synthesis Workflow

Synthesis of this compound Workflow

Purification of Indanones

For the purification of indanone compounds, recrystallization and column chromatography are common and effective methods.[4]

Recrystallization Protocol:

-

Dissolve the crude indanone product in a minimum amount of a hot solvent, such as ethanol.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven or desiccator.[4]

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified indanone.[5][6]

Analytical Methods

The purity and identity of this compound can be assessed using several analytical techniques.

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. The presence of a single spot under UV visualization suggests a high degree of purity.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, confirming the identity and purity of the sample.[4]

General Analytical Workflow

Analytical Workflow for Indanones

Biological Activity and Potential Signaling Pathways

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[7] Notably, the related compound 5,6-dimethoxyindan-1-one is a key intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[8]

While specific biological studies on this compound are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications. For instance, 5,7-dimethoxyflavone has demonstrated anti-inflammatory effects and potential as an anti-breast cancer agent through the inhibition of cyclooxygenase-2 (COX-2) and other kinases.[9][10] Furthermore, another related flavonoid, 5,7-Dihydroxy-3',4',6'-trimethoxyflavone, has been shown to suppress the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) by inhibiting the Akt and nuclear factor-κB (NF-κB) signaling pathway.[11]

Based on these findings, it is plausible that this compound may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Potential Anti-Inflammatory Signaling Pathway

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5,6-Dimethoxy-1-indanone, Manufacturer,Exporter,Supplier in India [globechemie.com]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. (R)-donepezil | C24H29NO3 | CID 1150567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 5,7-Dimethoxyindan-1-one

This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of 5,7-Dimethoxyindan-1-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support further investigation and application of this compound.

Molecular Structure

This compound is a substituted indanone with the chemical formula C₁₁H₁₂O₃. The core of the molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered cyclopentanone ring. Two methoxy groups are attached to the benzene ring at positions 5 and 7.

Conformation

The dihydroindene moiety in the bromo-derivative is reported to be essentially planar, with a slight twist in the saturated portion of the five-membered ring[1]. This suggests that the fusion of the aromatic and cyclopentanone rings imparts considerable rigidity to the overall structure. The methoxy groups are observed to lie close to the plane of the bicyclic system[1]. It is highly probable that this compound adopts a similar nearly planar conformation to minimize steric strain and maximize electronic conjugation between the aromatic ring and the carbonyl group. Studies on other indan-1-ol derivatives also support the general planarity of the indanone core[2].

Spectroscopic Data

Detailed NMR spectroscopic data for this compound is not available in the reviewed literature. However, comprehensive ¹H and ¹³C NMR data have been reported for its brominated analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which serves as a valuable reference for spectral assignment[1].

¹H NMR Spectral Data of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.64 | s | 1H | Ar-H |

| 3.97 | s | 3H | OCH₃ |

| 3.88 | s | 3H | OCH₃ |

| 2.87–2.84 | m | 2H | CH₂ |

| 2.55–2.52 | m | 2H | CH₂ |

| Solvent: DMSO-d₆[1] |

¹³C NMR Spectral Data of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

| Chemical Shift (δ, ppm) | Assignment |

| 201.62 | C=O |

| 162.29 | Ar-C |

| 158.85 | Ar-C |

| 157.96 | Ar-C |

| 120.11 | Ar-C |

| 99.75 | Ar-C |

| 96.44 | Ar-CH |

| 57.66 | OCH₃ |

| 56.55 | OCH₃ |

| 37.01 | CH₂ |

| 27.31 | CH₂ |

| Solvent: DMSO-d₆[1] |

Experimental Protocols

Synthesis of 5,7-Dimethoxy-1-indanone

A reported effective method for the preparation of 5,7-dimethoxy-1-indanone involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate.

Procedure: A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100 °C for 2 hours. This procedure has been reported to yield 5,7-dimethoxy-1-indanone in excellent yield (95%).

NMR Spectroscopy

General Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or referenced to the residual solvent signal. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

X-ray Crystallography

General Protocol: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent. Data collection is performed on an automated diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².

References

Spectroscopic Profile of 5,7-Dimethoxyindan-1-one: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound 5,7-Dimethoxyindan-1-one. Due to the limited availability of public spectroscopic data for this specific isomer, this document presents the available mass spectrometry data for this compound and, for comparative purposes, a complete spectroscopic profile of the closely related isomer, 5,6-Dimethoxyindan-1-one. This guide also includes detailed experimental protocols for the acquisition of such data and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Presentation

The following sections summarize the available quantitative spectroscopic data.

This compound (CAS: 880-87-5)

Spectroscopic data for this compound is not widely available in public spectral databases. The mass spectrometry data presented below is sourced from the PubChem database (CID 4370207).

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Mass Spectrum (EI) | m/z (relative intensity) |

| Data not fully available in a quantitative table format. A graphical representation is available in the source database. |

5,6-Dimethoxyindan-1-one (CAS: 2107-69-9) - A Comparative Isomer

For the purpose of providing a comprehensive dataset for a closely related structure, the following tables summarize the spectroscopic data for 5,6-Dimethoxyindan-1-one, sourced from various public databases.[1]

Table 2: ¹H NMR Data for 5,6-Dimethoxyindan-1-one [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.19 | s | 1H | Ar-H |

| 6.90 | s | 1H | Ar-H |

| 3.98 | s | 3H | OCH₃ |

| 3.91 | s | 3H | OCH₃ |

| 3.06 | t, J = 6Hz | 2H | Ar-CH₂- |

| 2.68 | m | 2H | -CH₂-C=O |

Solvent: CDCl₃[2]

Table 3: ¹³C NMR Data for 5,6-Dimethoxyindan-1-one [2]

| Chemical Shift (ppm) | Assignment |

| 205.7 | C=O |

| 155.4 | Ar-C |

| 150.4 | Ar-C |

| 149.4 | Ar-C |

| 129.9 | Ar-C |

| 107.5 | Ar-CH |

| 104.2 | Ar-CH |

| 56.2 | OCH₃ |

| 56.1 | OCH₃ |

| 36.5 | Ar-CH₂- |

| 25.6 | -CH₂-C=O |

Solvent: CDCl₃[2]

Table 4: Key IR Absorptions for 5,6-Dimethoxyindan-1-one

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | C=O (ketone) stretching |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1270, ~1030 | C-O (ether) stretching |

| ~2950 | C-H (aliphatic) stretching |

| ~3050 | C-H (aromatic) stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Table 5: Mass Spectrometry Data for 5,6-Dimethoxyindan-1-one [1]

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Major Fragments (m/z) | 192, 177, 149, 121 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Parameters:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data is acquired for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Parameters:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H NMR data.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Procedure:

-

The resulting positive ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: A logical workflow for spectroscopic data acquisition and structural elucidation.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts of 5,7-Dimethoxyindan-1-one and a Close Structural Analog

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, assigned ¹H and ¹³C NMR data for 5,7-Dimethoxyindan-1-one could not be located. However, detailed NMR data is available for a closely related structural analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one . This guide presents the spectral data and experimental protocols for this brominated analog. The presence of the bromine atom, an electron-withdrawing group, is expected to induce downfield shifts in the signals of the nearby aromatic proton and carbons compared to the non-brominated this compound. The chemical shifts of the methoxy groups and the aliphatic protons and carbons in the five-membered ring are anticipated to be more comparable.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its core structure, which is found in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the ¹H and ¹³C NMR chemical shifts for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, offering valuable insights for researchers working with related indanone scaffolds.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Table 1: ¹H NMR Chemical Shifts of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-6 | 6.64 | s | Ar-H |

| 5-OCH₃ | 3.97 | s | -OCH₃ |

| 7-OCH₃ | 3.88 | s | -OCH₃ |

| H-2 | 2.87–2.84 | m | -CH₂- |

| H-3 | 2.55–2.52 | m | -CH₂- |

Table 2: ¹³C NMR Chemical Shifts of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 201.62 | C=O |

| C-5 | 162.29 | Ar-C |

| C-7 | 158.85 | Ar-C |

| C-3a | 157.96 | Ar-C |

| C-7a | 120.11 | Ar-C |

| C-6 | 99.75 | Ar-C |

| C-4 | 96.44 | Ar-C |

| 7-OCH₃ | 57.66 | -OCH₃ |

| 5-OCH₃ | 56.55 | -OCH₃ |

| C-2 | 37.01 | -CH₂- |

| C-3 | 27.31 | -CH₂- |

Experimental Protocols

The NMR spectra for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one were recorded under the following conditions[1]:

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.

-

Temperature: The experiments were conducted at ambient temperature.

-

¹H NMR: Spectra were acquired at a frequency of 400 MHz.

-

¹³C NMR: Spectra were acquired at a frequency of 100.6 MHz.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mandatory Visualization

The following diagram illustrates the chemical structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with atom numbering corresponding to the NMR data presented above.

Caption: Structure and atom numbering of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

References

The Disassembly of a Bioactive Scaffold: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5,7-Dimethoxyindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyindan-1-one is a key chemical scaffold found in a variety of pharmacologically active compounds. A thorough understanding of its structural properties is paramount for its identification, characterization, and the development of new chemical entities. Mass spectrometry stands as a powerful analytical technique for this purpose, and a comprehensive knowledge of the molecule's fragmentation pattern is essential for unambiguous identification and structural elucidation. This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation of this compound, drawing upon fundamental principles of mass spectrometry and data from related molecular structures. We will explore the primary fragmentation pathways, the influence of the dimethoxy and ketone functionalities, and provide a protocol for acquiring a mass spectrum of this compound.

Introduction to this compound and its Significance

This compound belongs to the indanone class of compounds, which are characterized by a fused benzene ring and a five-membered ring containing a ketone group.[1] The indanone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. For instance, derivatives of indanone have been investigated for their potential as treatments for Alzheimer's disease.[2] The methoxy groups at the 5 and 7 positions of the indanone ring in the target molecule significantly influence its electronic properties and, consequently, its behavior in a mass spectrometer. The molecular formula for this compound is C₁₁H₁₂O₃, and its molecular weight is 192.21 g/mol .[3]

Principles of Fragmentation in Mass Spectrometry

In mass spectrometry, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.[4] The fragmentation process is not random; it is governed by the chemical structure of the molecule, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable ions.[5] For aromatic ketones like this compound, common fragmentation mechanisms include alpha-cleavage and rearrangements.[6][7]

Predicted Fragmentation Pattern of this compound

The most likely fragmentation pathways for this compound are initiated by the ionization of the molecule, typically forming a radical cation (M⁺•). The primary fragmentation events are expected to involve the methoxy groups and the carbonyl group.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups.[10] This would result in a fragment ion with an m/z of [M-15]⁺.

-

Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy groups, particularly in the ortho position to a carbonyl group, is the loss of formaldehyde through a rearrangement process. This would lead to a fragment ion with an m/z of [M-30]⁺.

-

Loss of Carbon Monoxide (CO): The indanone core contains a carbonyl group, and the loss of a neutral carbon monoxide molecule is a very common fragmentation pathway for ketones.[6][7] This would produce a fragment ion with an m/z of [M-28]⁺.

-

Combined Losses: Subsequent fragmentation events can lead to combined losses. For example, the initial loss of a methyl radical could be followed by the loss of carbon monoxide, resulting in a fragment at m/z [M-15-28]⁺.

The following diagram illustrates the predicted primary fragmentation pathways for this compound:

Caption: Predicted primary fragmentation pathways of this compound.

Summary of Predicted Fragment Ions:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 192 | •CH₃ | 177 | Ion resulting from the loss of a methyl radical from a methoxy group. |

| 192 | CO | 164 | Ion resulting from the loss of carbon monoxide from the carbonyl group. |

| 192 | CH₂O | 162 | Ion resulting from the loss of formaldehyde. |

| 177 | CO | 149 | Ion resulting from the sequential loss of a methyl radical and carbon monoxide. |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

4.1. Sample Preparation

-

Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane (1 mL).

-

Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by key losses of a methyl radical, carbon monoxide, and formaldehyde, arising from its dimethoxy and indanone functionalities. A systematic experimental approach using GC-MS will allow for the validation of these predicted pathways and provide a definitive mass spectral fingerprint for this important chemical scaffold. This in-depth understanding is critical for researchers in the fields of medicinal chemistry and drug development for the accurate identification and structural elucidation of novel indanone-based compounds.

References

- 1. Human Metabolome Database: Showing metabocard for Indanone (HMDB0059602) [hmdb.ca]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. whitman.edu [whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Infrared spectroscopy absorption peaks for 5,7-Dimethoxyindan-1-one

An In-depth Technical Guide to the Infrared Spectroscopy of 5,7-Dimethoxyindan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted absorption regions based on the analysis of its constituent functional groups. The information herein is intended to assist researchers in identifying and characterizing this compound and related compounds.

Predicted Infrared Absorption Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone (C=O), aromatic C-H and C=C bonds, aliphatic C-H bonds, and ether (C-O) linkages. The predicted wavenumbers for the major vibrational modes of these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Aliphatic (Indanone Ring) | C-H Stretch | 3000 - 2850 | Medium |

| Ketone | C=O Stretch | 1750 - 1705 (saturated) | Strong |

| Ether (Methoxy Groups) | C-O Stretch | 1275 - 1200 (asymmetric) | Strong |

| 1150 - 1050 (symmetric) | Strong |

Note: The exact positions of the absorption peaks can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocols for Infrared Spectroscopy

The following are generalized protocols for obtaining an infrared spectrum of a solid sample like this compound. The two most common methods are the Potassium Bromide (KBr) disc technique and the Mull technique.

Potassium Bromide (KBr) Disc Technique

This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent disc.

Materials:

-

This compound sample (0.05-0.5 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (approx. 100 mg)

-

Agate mortar and pestle

-

Hydraulic press with a die for forming KBr discs

-

FTIR spectrometer

Procedure:

-

In a clean agate mortar, thoroughly grind approximately 100 mg of spectroscopic grade KBr to a fine powder.

-

Add 0.05-0.5 mg of the this compound sample to the mortar.

-

Continue to grind the mixture until the sample is uniformly dispersed in the KBr matrix.

-

Transfer the mixture to the die of a hydraulic press.

-

Apply pressure (typically 10-12 tons/in²) for several minutes to form a transparent or semi-transparent disc.[1]

-

Carefully remove the disc from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating procedure.

Mull Technique

In the mull technique, the solid sample is ground with a mulling agent to create a fine paste, which is then placed between two transparent windows (e.g., KBr or NaCl plates).

Materials:

-

This compound sample (15-20 mg)

-

Mulling agent (e.g., Nujol™ - a mineral oil, or Fluorolube®)

-

Agate mortar and pestle

-

Two transparent infrared windows (e.g., KBr or NaCl plates)

-

FTIR spectrometer

Procedure:

-

Place 15-20 mg of the this compound sample in a clean agate mortar and powder it thoroughly.[1]

-

Add a few drops of the mulling agent (e.g., Nujol™) to the powdered sample.[1]

-

Triturate the mixture until a smooth, uniform paste is formed.[1]

-

Apply a small amount of the mull to one of the infrared windows.

-

Place the second window on top and gently press to form a thin film of the mull between the plates.

-

Place the assembled plates in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum. Note that the spectrum will show absorption bands from the mulling agent, which should be accounted for during analysis.

Conceptual Workflow for FTIR Analysis

The following diagram illustrates a generalized workflow for the analysis of a solid sample using FTIR spectroscopy.

Caption: A conceptual workflow for the analysis of a solid sample by FTIR spectroscopy.

References

An In-depth Technical Guide on the Thermal and pH Stability of 5,7-Dimethoxyindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework and illustrative data for assessing the stability of 5,7-Dimethoxyindan-1-one based on established principles of pharmaceutical stability testing. Specific experimental results for this compound are not publicly available. The protocols and data presented herein are intended as a technical guide and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a chemical intermediate with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. While it is noted as a potential impurity or intermediate in the synthesis of pharmacologically active molecules, its own stability profile is a critical parameter for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) it may be related to[1]. Understanding the thermal and pH stability of such compounds is a fundamental aspect of drug development and is mandated by regulatory bodies to establish appropriate storage conditions, shelf-life, and formulation strategies[2][3][4][5].

Forced degradation studies are an essential tool in this process, providing insights into the degradation pathways and the intrinsic stability of a molecule[3][6]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures and a range of pH values, to identify potential degradation products and develop stability-indicating analytical methods[2][3].

Regulatory Context and Methodological Approach

The stability testing of pharmaceutical compounds is guided by a framework of regulations, most notably the guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2)[7]. These guidelines stipulate the conditions for stress testing to elucidate the intrinsic stability of a drug substance[3]. The primary analytical technique for stability testing is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound from its degradation products[8][9].

The general workflow for assessing the stability of a compound like this compound involves a systematic process of subjecting the compound to various stress conditions and analyzing the resulting samples at predetermined time points.

Thermal Stability Assessment

Thermal stability studies are designed to evaluate the effect of temperature on a compound in the solid state or in solution. These studies help in determining the appropriate manufacturing and storage temperatures[4].

Experimental Protocol for Thermal Stability

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: The solution is exposed to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven or heating block.

-

Time Points: Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analysis: The samples are analyzed by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

-

Data Evaluation: The percentage of degradation is calculated at each time point and temperature.

Illustrative Thermal Stability Data

The following table presents hypothetical data for the thermal degradation of this compound.

| Temperature | Time (hours) | This compound Remaining (%) | Degradation (%) |

| 40°C | 0 | 100.0 | 0.0 |

| 8 | 99.5 | 0.5 | |

| 24 | 98.8 | 1.2 | |

| 60°C | 0 | 100.0 | 0.0 |

| 8 | 97.2 | 2.8 | |

| 24 | 92.5 | 7.5 | |

| 80°C | 0 | 100.0 | 0.0 |

| 8 | 85.3 | 14.7 | |

| 24 | 65.1 | 34.9 |

pH Stability (Hydrolytic Stability) Assessment

Hydrolytic stability studies are conducted to evaluate the susceptibility of a compound to degradation in aqueous solutions at different pH values. This is crucial for understanding its stability in physiological environments and during the formulation of liquid dosage forms[5].

Experimental Protocol for pH Stability

-

Sample Preparation: A stock solution of this compound is prepared.

-

Stress Conditions: The stock solution is diluted in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and maintained at a constant temperature (e.g., 25°C or 40°C).

-

Time Points: Samples are collected at various time intervals (e.g., 0, 4, 8, 12, and 24 hours).

-

Analysis: The concentration of this compound in each sample is determined using a validated HPLC method.

-

Data Evaluation: The rate of degradation at each pH is determined to identify the pH of maximum stability.

Illustrative pH Stability Data

The table below shows hypothetical data for the degradation of this compound at various pH values after 24 hours at 40°C.

| pH | Buffer System | Degradation (%) after 24 hours |

| 1.2 | 0.1 N HCl | 15.6 |

| 4.5 | Acetate Buffer | 3.2 |

| 6.8 | Phosphate Buffer | 1.5 |

| 7.4 | Phosphate Buffer | 2.8 |

| 9.0 | Borate Buffer | 12.4 |

Degradation Pathway Analysis

Understanding the degradation pathway is a key objective of forced degradation studies[3]. This involves the identification of the major degradation products formed under different stress conditions.

The structural elucidation of these degradation products is typically achieved using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which provides information about the molecular weight and fragmentation patterns of the degradants.

Conclusion

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianjpr.com [asianjpr.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijsdr.org [ijsdr.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Diverse Biological Activities of 1-Indanone Derivatives: A Technical Overview for Drug Discovery

Introduction: The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention from researchers due to its presence in numerous biologically active natural products and synthetic compounds. Its rigid framework provides an excellent platform for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. This technical guide explores the multifaceted biological activities of 1-indanone derivatives, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We present a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental methodologies employed in their evaluation, aiming to provide a valuable resource for scientists and professionals in drug development.

Anticancer Activity of 1-Indanone Derivatives

1-Indanone derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating a variety of anticancer activities, including cytotoxicity against diverse cancer cell lines, induction of apoptosis, and cell cycle arrest.[1] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression.[1]

Mechanisms of Action

Several 1-indanone derivatives have been shown to exert their anticancer effects through the inhibition of tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[4][5] For instance, a gallic acid-based indanone derivative demonstrated an antitubulin effect by inhibiting the tubulin polymerase enzyme.[3][4]

Another critical target for some 1-indanone derivatives is the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation and tumorigenesis.[1][5] By inhibiting NF-κB, these compounds can suppress the expression of downstream pro-survival genes, such as Bcl-2, leading to apoptosis.[5] One indanone-based thiazolyl hydrazone (ITH) derivative, ITH-6, was found to inhibit the expression of NF-κB p65 and Bcl-2, highlighting its cytotoxic action.[5]

Furthermore, certain 1-indanone derivatives exhibit anti-angiogenic properties by suppressing vascular endothelial growth factor receptors (VEGF-R1 and VEGF-R2) and hypoxia-inducible factor-α (HIF-α).[4] Fluorinated benzylidene indanones, for example, have been shown to decrease the levels of VEGF and HIF-α, thereby inhibiting tumor progression in breast adenocarcinoma.[3]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of selected 1-indanone derivatives against various human cancer cell lines is summarized below.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazolyl hydrazone derivatives | Colorectal cancer cell lines | 0.41 ± 0.19 to 6.85 ± 1.44 | [5] |

| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 0.01 - 0.88 | [2] |

| Gallic acid based indanone derivative | (Tubulin Polymerase) | 1.88 | [3] |

| Aryl pyrazole-1-indanone hybrids | Breast (MCF-7) | 42.6 - 53.9 | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the synthesized 1-indanone derivatives (typically in a range of 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[1]

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After incubation, the medium is removed, and 50 µL of serum-free medium and 50 µL of MTT solution are added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Anti-inflammatory Activity of 1-Indanone Derivatives

1-indanone derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.[2][6]

Mechanisms of Action

The anti-inflammatory effects of 1-indanone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] Some derivatives have been shown to suppress the TLR4/JNK/NF-κB signaling pathway, which is crucial for the inflammatory response.[8]

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Assay | Result | Reference |

| 2-Benzylidene-1-indanone derivative (4d) | LPS-induced TNF-α expression in RAW 264.7 macrophages | 83.73% inhibition | [7] |

| 2-Benzylidene-1-indanone derivative (4d) | LPS-induced IL-6 expression in RAW 264.7 macrophages | 69.28% inhibition | [7] |

| Pyridine-linked indanone derivatives (5b and 5d) | TNF-α-induced monocyte adhesion to colon epithelial cells | Strongest inhibitory activity | [9] |

Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated for 30 minutes with the test compounds (e.g., at 10 µM), a positive control, or DMSO as a vehicle control.[7]

-

LPS Stimulation: Subsequently, the cells are stimulated with LPS (e.g., 0.5 µg/mL) for 24 hours at 37°C to induce an inflammatory response.[7]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

Antimicrobial Activity of 1-Indanone Derivatives

A broad spectrum of antimicrobial and antifungal activities has been reported for various 1-indanone derivatives.[6][10]

Mechanisms of Action

While the exact mechanisms are not always fully elucidated, some 1-indanone derivatives are believed to exert their antimicrobial effects by inhibiting microbial growth.[10] For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11]

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1-Indanone chalcone derivative (1b) | Gram-negative bacteria | 15.6 - 31.3 | - | [12] |

| 1-Indanone chalcone derivatives | Various bacteria | - | 10 - 28 | [12] |

| Aurone and indanone derivatives | C. albicans, E. coli, S. aureus | MIC: 15.625 µM | 18 | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: The 1-indanone derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Neuroprotective Activity of 1-Indanone Derivatives

1-Indanone derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] The well-known Alzheimer's drug, Donepezil, is an indanone derivative.[14]

Mechanisms of Action

The neuroprotective effects of 1-indanone derivatives are mediated through multiple mechanisms. A primary mode of action is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to increased levels of the neurotransmitter acetylcholine in the brain.[16][17] This is a key strategy in managing the symptoms of Alzheimer's disease.[16]

Inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is another important mechanism.[16] This action increases the levels of dopamine, which is beneficial in Parkinson's disease.[16] Furthermore, MAO inhibitors can exhibit neuroprotection by inducing the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors.[16]

Some 1-indanone derivatives have also been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[16] Additionally, certain derivatives have demonstrated neuroprotective effects in models of ischemia-reperfusion injury.[18][19]

Quantitative Data on Neuroprotective Activity

| Compound Class | Target | IC50 (µM) | Reference |

| Indanone-Carbamate Hybrid (7h) | AChE | 1.20 | [16] |

| Indanone-Carbamate Hybrid (7h) | BChE | 0.30 | [16] |

| Indanone Derivative (5c) | AChE | 0.12 | [16][17] |

| Indanone Derivative (7b) | BChE | 0.04 | [16][17] |

Experimental Protocols

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay:

-

Neuronal Cell Culture: Primary neuronal cells are cultured.

-

OGD Induction: The cells are subjected to oxygen and glucose deprivation to mimic ischemic conditions.

-

Compound Treatment: The cells are treated with the 1-indanone derivatives during the reperfusion phase.

-

Viability Assessment: Cell viability is assessed to determine the neuroprotective effect of the compounds against OGD/R-induced injury.[18]

1-Indanone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential in addressing a wide range of human diseases. The ability to modulate multiple biological targets, including tubulin, NF-κB, cholinesterases, and monoamine oxidases, provides a strong rationale for their continued exploration in drug discovery programs. The quantitative data and experimental protocols summarized in this guide offer a valuable starting point for researchers aiming to design and evaluate novel 1-indanone-based drug candidates. Further optimization of this scaffold holds the promise of delivering next-generation therapies with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 14. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. discovery.researcher.life [discovery.researcher.life]

In Silico Prediction of 5,7-Dimethoxyindan-1-one Bioactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 5,7-Dimethoxyindan-1-one. Given the established therapeutic potential of the 1-indanone scaffold, particularly in the context of neurodegenerative diseases, this document outlines a systematic computational workflow to hypothesize and evaluate the bioactivity of this specific derivative. The guide details methodologies for target identification, molecular docking simulations against human acetylcholinesterase (AChE), and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to be readily adaptable for implementation in a research setting. Quantitative predictions are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Derivatives of 1-indanone have demonstrated a wide array of pharmacological effects, including antiviral, anti-inflammatory, anticancer, and neuroprotective activities. A prominent example is Donepezil, a potent acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease, which features a substituted indanone moiety.[1] The compound this compound, a simple derivative of this class, presents an interesting candidate for bioactivity exploration.

In silico methods offer a rapid and cost-effective approach to pre-screen chemical compounds for potential therapeutic efficacy and liabilities.[2] By leveraging computational models, researchers can predict a compound's potential protein targets, estimate its binding affinity, and evaluate its pharmacokinetic profile, thereby prioritizing candidates for experimental validation. This guide presents a detailed in silico investigation of this compound, focusing on its potential as an AChE inhibitor, a hypothesis derived from the known bioactivities of related indanone derivatives.

In Silico Bioactivity Prediction Workflow

The computational workflow for predicting the bioactivity of a novel compound is a multi-step process. It begins with defining the structure of the molecule of interest, followed by target identification, pharmacokinetic and toxicity profiling, and detailed interaction analysis through molecular docking.

References

An In-depth Technical Guide to 5,6-Dimethoxyindan-1-one: A Keystone in Pharmaceutical Synthesis

A Note to the Reader: The request specified "5,7-Dimethoxyindan-1-one." While this regioisomer exists and is cataloged under CAS No. 880-87-5, primarily as an impurity related to the synthesis of Donepezil, it is the subject of very limited scientific literature.[1] In contrast, 5,6-Dimethoxyindan-1-one is a compound of immense significance in medicinal chemistry, serving as a critical building block for the Alzheimer's disease therapeutic, Donepezil. Given the depth of technical information requested and the intended audience of researchers and drug development professionals, this guide will focus on the extensively studied and industrially relevant 5,6-Dimethoxyindan-1-one . This approach is taken with the editorial judgment that the core scientific and practical interest lies with this latter isomer.

Introduction: The Unsung Hero Behind a Landmark Alzheimer's Drug

5,6-Dimethoxyindan-1-one (CAS No. 2107-69-9) is a polysubstituted indanone that has carved a crucial niche in the landscape of modern pharmaceutical synthesis.[2][3] Its primary claim to fame is its role as a pivotal intermediate in the industrial-scale production of Donepezil, a cornerstone in the palliative treatment of Alzheimer's disease.[4][5] Donepezil, a reversible acetylcholinesterase inhibitor, helps to manage the cognitive symptoms of the disease by increasing the levels of acetylcholine in the brain.[4][6] The molecular architecture of 5,6-dimethoxyindan-1-one provides the essential scaffold upon which the more complex structure of Donepezil is constructed. This guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this vital synthetic precursor.

The Genesis of a Key Intermediate: A History Intertwined with Donepezil

The history of 5,6-dimethoxyindan-1-one is inextricably linked to the development of Donepezil by Eisai Co., Ltd. in the late 1980s and early 1990s. The initial patents for Donepezil synthesis described the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine.[4] This established the indanone as a fundamental component in the manufacturing process of a drug that would go on to become a global standard in Alzheimer's care. Consequently, the development of efficient and scalable synthetic routes to 5,6-dimethoxyindan-1-one became a significant area of research for process chemists. Over the years, various synthetic strategies have been devised to optimize the yield, purity, and cost-effectiveness of its production.[7][8]

Synthetic Methodologies: Crafting the Indanone Core

The synthesis of 5,6-dimethoxyindan-1-one has been approached through several chemical strategies, with Friedel-Crafts reactions and photochemical cyclizations being among the most notable. The choice of method often depends on the desired scale, available starting materials, and desired purity profile.

Intramolecular Friedel-Crafts Acylation

A prevalent and powerful method for constructing the indanone skeleton is through intramolecular Friedel-Crafts acylation. This approach typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The presence of the electron-donating methoxy groups on the aromatic ring facilitates the electrophilic aromatic substitution required for ring closure.

A common precursor for this reaction is 3-(3,4-dimethoxyphenyl)propanoic acid. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, the carboxylic acid (or its activated form) acylates the aromatic ring to form the five-membered ketone ring of the indanone.

Experimental Protocol: Friedel-Crafts Acylation of 3-(3,4-dimethoxyphenyl)propanoic acid

-

Activation (Optional): To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent is then removed under reduced pressure.

-

Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., nitrobenzene or dichloromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a reduced temperature (typically 0°C).

-

Reaction Monitoring: The reaction mixture is stirred and allowed to warm to room temperature. The progress of the cyclization is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield pure 5,6-dimethoxyindan-1-one.[9]

Caption: Workflow for the synthesis of 5,6-Dimethoxyindan-1-one via Friedel-Crafts acylation.

Photochemical Synthesis

An alternative and elegant approach to 5,6-dimethoxyindan-1-one involves a photochemical reaction.[10][11] Specifically, a photoenolization reaction has been demonstrated as a key step in its preparation. This method offers a different synthetic avenue that can be advantageous under certain conditions. For instance, the photolysis of a benzoate precursor of 4,5-dimethoxy-2-methylphenacyl chloride has been shown to yield 5,6-dimethoxyindan-1-one.[10]

A particularly efficient variation of this photochemical route involves the irradiation of the reactant in neat acetone, which acts as both a triplet sensitizer and the solvent. This method has been reported to produce 5,6-dimethoxyindan-1-one in high chemical yield (around 90%).[10][11] The reaction proceeds via the triplet excited state, leading to the formation of the indanone through a photoenolization process.[10][11]

Experimental Protocol: Photochemical Synthesis in Acetone

-

Reaction Setup: A solution of the appropriate 4,5-dimethoxy-2-methylphenacyl precursor (e.g., the benzoate) is prepared in neat acetone in a photochemical reactor equipped with a suitable light source (e.g., a high-pressure mercury lamp).

-

Irradiation: The solution is degassed to remove oxygen, which can quench the triplet excited state, and then irradiated.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as HPLC or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the acetone is removed under reduced pressure. The residue is then subjected to standard purification procedures, such as column chromatography or recrystallization, to isolate the pure 5,6-dimethoxyindan-1-one.[10][11]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5,6-dimethoxyindan-1-one is essential for its handling, characterization, and use in further synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [2][12] |

| Molecular Weight | 192.21 g/mol | [2][12] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 118-120 °C | [3] |

| Boiling Point | 139 °C at 2 mmHg | [3] |

| CAS Number | 2107-69-9 | [2][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methylene protons of the indanone ring, and the methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methylene carbons, and the methoxy carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.21).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.

The Critical Role in Donepezil Synthesis

The primary and most significant application of 5,6-dimethoxyindan-1-one is its use as a starting material for the synthesis of Donepezil.[4][7][8] The synthesis typically proceeds via a condensation reaction between 5,6-dimethoxyindan-1-one and an appropriate piperidine derivative.

In a common synthetic route, 5,6-dimethoxyindan-1-one is reacted with N-benzyl-4-piperidinecarboxaldehyde in the presence of a base.[7] This aldol condensation reaction is followed by dehydration to yield an intermediate, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one. Subsequent reduction of the exocyclic double bond and the ketone functionality (in some synthetic variations) leads to the formation of Donepezil.[4][7]

Caption: The pivotal role of 5,6-Dimethoxyindan-1-one in the synthesis of Donepezil.

Conclusion

5,6-Dimethoxyindan-1-one stands as a testament to the importance of key intermediates in the synthesis of complex and life-changing pharmaceuticals. While it may not possess the therapeutic properties of the final drug, its role in the efficient and large-scale production of Donepezil is indispensable. For researchers and professionals in drug development, a comprehensive understanding of the synthesis, properties, and applications of this indanone derivative is crucial for both process optimization and the potential development of new synthetic routes to this and other valuable molecules. The continued exploration of novel synthetic methodologies for such key building blocks will undoubtedly remain a significant focus in the field of medicinal and process chemistry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dimethoxy-1-indanone | 2107-69-9 [chemicalbook.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Photochemical synthesis of substituted indan-1-ones related to donepezil - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [gsrs.ncats.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes for Substituted 1-Indanones

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif integral to numerous natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases, has spurred the continuous evolution of synthetic strategies for its construction. This in-depth technical guide provides a thorough review of the core synthetic routes to substituted 1-indanones, presenting a comparative analysis of key methodologies, detailed experimental protocols, and visualizations of reaction pathways and biological mechanisms to aid in research and drug development.

Core Synthetic Strategies: An Overview

The construction of the 1-indanone core primarily relies on the formation of the five-membered carbocyclic ring through intramolecular cyclization. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability. The most prominent strategies include:

-

Intramolecular Friedel-Crafts Acylation: A classic and robust method involving the cyclization of 3-arylpropanoic acids or their derivatives.

-

Nazarov Cyclization: A powerful method for synthesizing cyclopentenones, adaptable for 1-indanone synthesis from divinyl ketone precursors.

-

Transition-Metal-Catalyzed Cyclizations: Modern and versatile methods offering high efficiency and functional group tolerance, primarily utilizing palladium, rhodium, and gold catalysts.

The logical relationship between these primary synthetic strategies is illustrated in the diagram below.

Intramolecular Friedel-Crafts Acylation